N-(1-benzothiophen-5-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide
Description
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-23(18-4-2-3-5-18)28(25,26)19-9-6-15(7-10-19)21(24)22-17-8-11-20-16(14-17)12-13-27-20/h6-14,18H,2-5H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTSHTBLDSSDNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-benzothiophen-5-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly its role as a TRPM8 (transient receptor potential melastatin 8) antagonist. This compound has implications in various therapeutic areas, including pain management and cancer treatment.
Chemical Structure
The molecular structure of this compound can be represented as follows:
The biological activity of this compound primarily revolves around its antagonistic effects on TRPM8 channels, which are involved in the perception of cold and pain. By inhibiting these channels, the compound may provide analgesic effects without the side effects associated with traditional pain medications.
TRPM8 Antagonism
Research indicates that this compound exhibits significant antagonistic activity against TRPM8 channels. In vitro studies demonstrated that this compound effectively reduced calcium influx in cells expressing TRPM8, suggesting a potential for use in treating conditions associated with cold hypersensitivity and chronic pain .
Cytotoxicity Studies
In addition to its TRPM8 antagonism, preliminary studies have explored the cytotoxic effects of this compound against various cancer cell lines. For instance, in vitro assays revealed that it exhibited cytotoxic properties against breast cancer (MDA-MB-231) and colorectal cancer (HT-29) cell lines. The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased sub-G1 cell populations in flow cytometry analyses .
Data Table: Biological Activity Overview
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| TRPM8 Antagonism | HEK293T | 0.5 | Calcium influx inhibition |
| Cytotoxicity | MDA-MB-231 | 10 | Apoptosis induction |
| Cytotoxicity | HT-29 | 15 | Apoptosis induction |
Case Studies
- Pain Management : In a controlled study involving animal models, administration of this compound resulted in significant pain relief compared to control groups. Behavioral assays indicated reduced sensitivity to cold stimuli, aligning with its TRPM8 antagonistic properties.
- Cancer Treatment : A recent investigation assessed the efficacy of this compound in combination with standard chemotherapy agents. The results suggested enhanced cytotoxic effects when used alongside cisplatin, indicating a potential synergistic effect that warrants further exploration .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Differences
The compound’s uniqueness lies in its benzothiophene and cyclopentyl(methyl)sulfamoyl substituents. Below is a comparative analysis with structurally related benzamide derivatives:
Key Observations:
- Sulfamoyl Group Variations : The cyclopentyl(methyl) substituent in the target compound likely enhances lipophilicity compared to LMM5’s benzyl(methyl) or LMM11’s cyclohexyl(ethyl) groups. This may improve membrane permeability but reduce aqueous solubility .
Physicochemical and Pharmacokinetic Considerations
- Solubility : The cyclopentyl group in the target compound may reduce solubility compared to LMM5’s benzyl group, necessitating formulation adjustments (e.g., surfactants like Pluronic F-127, as used for LMM5/LMM11) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1-benzothiophen-5-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzamide core. A common approach includes coupling a benzothiophene amine with a pre-sulfamoylated benzoic acid derivative under peptide coupling reagents (e.g., EDC/HOBt). Key steps include:
- Sulfamoylation : Introducing the cyclopentyl(methyl)sulfamoyl group via reaction of 4-chlorosulfonylbenzoyl chloride with cyclopentylmethylamine in dry pyridine at 0–5°C .
- Amide Coupling : Using HATU or DCC as coupling agents in DMF at room temperature to link the benzothiophene moiety .
- Optimization : Solvent choice (e.g., DMF for solubility), inert atmospheres (N₂/Ar), and temperature control (0–25°C) minimize side reactions. Monitor progress via HPLC or TLC .
Q. Which analytical techniques are most effective for characterizing this compound and ensuring purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with attention to sulfonamide (-SO₂N-) protons (δ 2.8–3.5 ppm) and benzothiophene aromatic signals .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological assays). Adjust mobile phase pH to 3–4 with trifluoroacetic acid to resolve polar impurities .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected m/z) .
Q. How does the compound's solubility vary across solvents, and what formulations enhance bioavailability?
- Methodological Answer :
- Solubility Screening : Test in DMSO (high solubility), ethanol, and aqueous buffers (pH 1–10). Low aqueous solubility is common due to the hydrophobic benzothiophene and cyclopentyl groups .
- Formulation Strategies : Use co-solvents (e.g., PEG 400/Cremophor EL) or nanoemulsions. For in vitro assays, dissolve in DMSO (<0.1% final concentration) to avoid cytotoxicity .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for modifying the benzothiophene and sulfamoyl groups?
- Methodological Answer :
- Benzothiophene Modifications : Fluorination at position 3 enhances metabolic stability but may reduce target affinity. Substituents at position 5 (e.g., methyl) improve lipophilicity .
- Sulfamoyl Group : Replacing cyclopentyl with bulkier groups (e.g., adamantyl) increases steric hindrance, potentially altering enzyme binding. Methyl substitution on the sulfamoyl nitrogen affects pharmacokinetics .
- SAR Validation : Use molecular docking (AutoDock Vina) and in vitro enzyme inhibition assays (IC₅₀ comparisons) .
Q. How should researchers address contradictory data in biological activity assays (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and ATP levels in kinase assays .
- Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and validate compound stability under assay conditions via LC-MS .
- Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance; report data as mean ± SD from ≥3 replicates .
Q. What in silico strategies predict the compound’s metabolic pathways and potential toxicity?
- Methodological Answer :
- Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II modification sites (e.g., CYP3A4-mediated oxidation of benzothiophene) .
- Toxicity Profiling : Screen for hERG inhibition (CardioTox) and hepatotoxicity via mitochondrial membrane potential assays .
Q. How can researchers elucidate the compound’s mechanism of action against specific enzyme targets?
- Methodological Answer :
- Kinetic Studies : Perform time-dependent inhibition assays (pre-incubate enzyme with compound) to distinguish reversible vs. irreversible binding .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₒₙ/kₒff) to purified targets (e.g., kinases or proteases) .
- Mutagenesis : Engineer target enzymes with point mutations (e.g., Ala scanning) to identify critical binding residues .
Q. What strategies mitigate off-target effects in cell-based assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
